molecular formula C23H23ClO4S B14230021 4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid CAS No. 823175-36-6

4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid

Cat. No.: B14230021
CAS No.: 823175-36-6
M. Wt: 430.9 g/mol
InChI Key: LMWUVNXYWIVSKA-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a phenyl group, and a butenol structure, combined with a methylbenzenesulfonic acid moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzaldehyde with phenylacetylene in the presence of a base to form the corresponding propargyl alcohol. This intermediate is then subjected to a reduction reaction to yield the desired butenol compound. The final step involves the sulfonation of the butenol with methylbenzenesulfonic acid under acidic conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromophenyl)-4-phenylbut-3-en-1-ol: Similar structure but with a bromine atom instead of chlorine.

    4-(2-Fluorophenyl)-4-phenylbut-3-en-1-ol: Contains a fluorine atom in place of chlorine.

    4-(2-Methylphenyl)-4-phenylbut-3-en-1-ol: Features a methyl group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in 4-(2-Chlorophenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it distinct from its analogs and valuable for specific synthetic and industrial applications.

Properties

CAS No.

823175-36-6

Molecular Formula

C23H23ClO4S

Molecular Weight

430.9 g/mol

IUPAC Name

4-(2-chlorophenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C16H15ClO.C7H8O3S/c17-16-11-5-4-9-15(16)14(10-6-12-18)13-7-2-1-3-8-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,7-11,18H,6,12H2;2-5H,1H3,(H,8,9,10)

InChI Key

LMWUVNXYWIVSKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C(=CCCO)C2=CC=CC=C2Cl

Origin of Product

United States

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